molecular formula C8H18N2O2 B045510 Tert-butyl 2-aminopropylcarbamate CAS No. 255735-88-7

Tert-butyl 2-aminopropylcarbamate

Cat. No.: B045510
CAS No.: 255735-88-7
M. Wt: 174.24 g/mol
InChI Key: UYNSYFDLTSSUNI-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopropylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Secondary Aliphatic Amines : Tert-butyl 2-naphthalenesulfonylcarbamate enables the stepwise synthesis of secondary aliphatic amines with high yield. Its application in orthogonally protected spermidine allows for selective modification (Grehn & Ragnarsson, 2002).

  • Intermediate in Lymph Manufacture : A scalable, efficient one-pot method for synthesizing (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymph manufacture, has been developed (Li et al., 2012).

  • NMR Tag for High-Molecular-Weight Proteins : O-tert-Butyltyrosine (Tby) serves as an excellent NMR tag for high-molecular-weight proteins and measurements of submicromolar ligand binding affinities (Chen et al., 2015).

  • Synthesis of Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through the asymmetric Mannich reaction, offering a safe and efficient method for chiral amino carbonyl compounds (Yang et al., 2009).

  • Synthesis and Resolution of Enantiomers : A practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and its optical resolution provides access to multigram quantities of both enantiomers without chromatography (Xu & Appella, 2006).

  • Preparation of Novel Glycoconjugates : Glycosylative transcarbamylation efficiently transforms tert-butyl carbamates into novel glycoconjugates, with good to excellent yields and tolerance to common protecting groups (Henry & Lineswala, 2007).

  • Degradation of Methyl Tert-Butyl Ether (MTBE) : The UV/H2O2 process effectively degrades MTBE into primary byproducts and intermediates (Stefan et al., 2000).

  • Synthesis of Factor Xa Inhibitors : An efficient stereoselective route for the preparation of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates for the synthesis of factor Xa inhibitors, has been presented (Wang et al., 2017).

Mechanism of Action

The tert-butyl carbamate in Tert-butyl 2-aminopropylcarbamate can become protonated, leading to the formation of a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

Tert-butyl 2-aminopropylcarbamate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) .

Future Directions

Tert-butyl 2-aminopropylcarbamate and other carbamates have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond. They play a significant role in modern drug discovery and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(2-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSYFDLTSSUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626260
Record name tert-Butyl (2-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255735-88-7
Record name tert-Butyl (2-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of afford tert-butyl 2-azidopropylcarbamate (7.0 g, 3.6 mmol) and Pd/C (0.7 g) in MeOH (250 mL) was stirred under a H2 (1 atm) atmosphere (RT, 16 h). The mixture was filtered and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel, eluting with saturated NH3 in MeOH-DCM (0-10%) to afford tert-butyl 2-aminopropylcarbamate (5.1 g, 83.7%) as a light yellow oil. 1HNMR (CDCl3): δ4.9 (bs, 1H, NH), 3.15 (m, 1H, CH), 3.0 (m, 1H, CH2), 2.8 (m, 1H, CH2), 1.7 (bs, 2H, NH2), 1.5 (s, 9H, CH3), 1.0 (d, 3H, CH3).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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